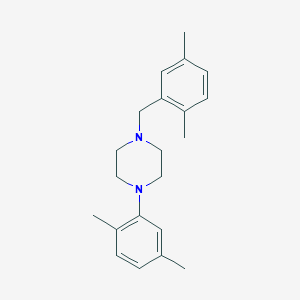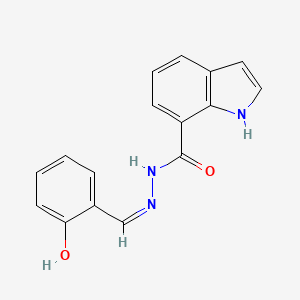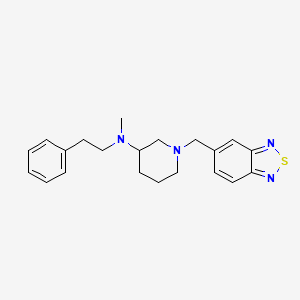
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as DM-BDP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine acts as a selective sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. It has been shown to enhance the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD). This compound also modulates the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as enhancing neuroprotection, reducing oxidative stress, and modulating inflammation. It has also been shown to improve cognitive function and to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for lab experiments, such as its high selectivity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine. One potential direction is to study its potential as a neuroprotective agent in various neurological disorders, such as traumatic brain injury and stroke. Another direction is to investigate its potential as an anti-inflammatory agent in various inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods for this compound.
Conclusion
In conclusion, this compound is a piperazine derivative that has potential applications in various research fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent in various disorders.
Méthodes De Synthèse
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized using different methods, such as the reductive amination of 2,5-dimethylbenzaldehyde with 2,5-dimethylphenylpiperazine in the presence of sodium triacetoxyborohydride. Another method involves the reaction of 2,5-dimethylbenzyl chloride with 2,5-dimethylphenylpiperazine in the presence of sodium hydroxide. The yield of this compound obtained using these methods is around 60-70%.
Applications De Recherche Scientifique
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine has potential applications in various research fields, such as neuroscience, pharmacology, and medicinal chemistry. It has been used as a ligand for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. This compound has also been studied for its potential as an antidepressant, antipsychotic, and anti-inflammatory agent.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-16-5-7-18(3)20(13-16)15-22-9-11-23(12-10-22)21-14-17(2)6-8-19(21)4/h5-8,13-14H,9-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRFFMNBUZIBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6024154.png)


![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6024183.png)
![4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6024187.png)
![2-[(4-bromophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6024207.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![ethyl {4-[(3,4-dichlorobenzoyl)amino]phenyl}acetate](/img/structure/B6024213.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B6024220.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-fluorobenzoate](/img/structure/B6024233.png)
![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6024243.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6024251.png)
![ethyl 1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6024258.png)